molecular formula C21H19NO4 B6420968 methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate CAS No. 924818-47-3

methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate

Cat. No.: B6420968
CAS No.: 924818-47-3
M. Wt: 349.4 g/mol
InChI Key: WWQUCBYCNUNILG-UHFFFAOYSA-N
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Description

Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate is a complex organic compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Propanamido Linker: The propanamido linker is formed through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .

Scientific Research Applications

Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Furan Ring : The furan ring is synthesized via cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Phenyl Group : This is typically achieved through a Friedel-Crafts acylation reaction.
  • Amide Coupling : The propanamido linker is formed using reagents such as EDCI and HOBt.
  • Esterification : Finally, the benzoic acid derivative undergoes esterification to yield the methyl ester.

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that compounds with similar structures can inhibit enzymes involved in cancer metabolism, such as malate dehydrogenase, which plays a crucial role in the citric acid cycle.

Case Study Example :
A study examining related compounds revealed that they could inhibit mitochondrial respiration and reduce hypoxia-induced accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), suggesting significant implications for cancer therapy.

The compound's mechanism of action involves interaction with specific molecular targets:

  • Molecular Targets : It may inhibit enzymes like malate dehydrogenase, disrupting metabolic processes in cancer cells.
  • Pathways Modulated : The compound can influence signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)-benzoateSimilar benzoate and propanamido structureDemonstrated dual inhibition of malate dehydrogenases
Methyl 4-(5-(4-chlorophenyl)-1H-pyrazol-3-carbonyl)benzoateFeatures a pyrazole instead of furanExhibits anti-inflammatory properties
Methyl 3-(5-methoxycarbonylthiophen-2-yl)benzoateContains a thiophene ringPotential use as an antibacterial agent

This table highlights the distinct aspects of this compound while showcasing its potential as a versatile scaffold for drug design.

Properties

IUPAC Name

methyl 2-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQUCBYCNUNILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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